![molecular formula C34H30N4O2S2 B331146 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B331146.png)
2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thienyl and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the quinoline and thienyl groups through amide bond formation. This can be achieved using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the thienyl sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or thienyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thienyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
類似化合物との比較
Similar Compounds
- 2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
- Propyl 2-methyl-5-oxo-4-(2-thienyl)-3,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual thienyl and quinoline functionalities
特性
分子式 |
C34H30N4O2S2 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)-N-[4-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]butyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H30N4O2S2/c1-21-13-15-31(41-21)29-19-25(23-9-3-5-11-27(23)37-29)33(39)35-17-7-8-18-36-34(40)26-20-30(32-16-14-22(2)42-32)38-28-12-6-4-10-24(26)28/h3-6,9-16,19-20H,7-8,17-18H2,1-2H3,(H,35,39)(H,36,40) |
InChIキー |
IOPNJVXGJMLLIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C |
正規SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


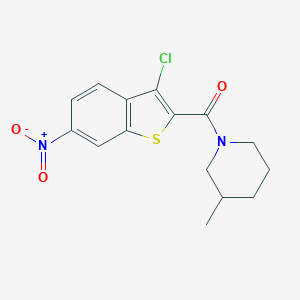
![N-tert-butyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331064.png)
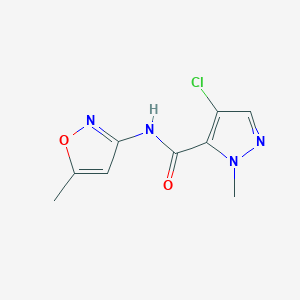
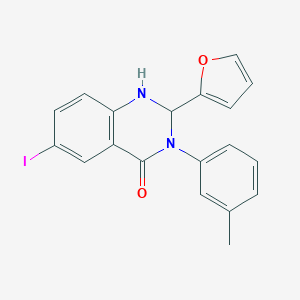
![2-[5-(4-bromophenyl)furan-2-yl]-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B331068.png)
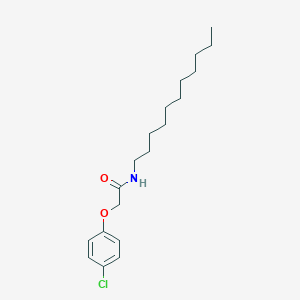
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331072.png)
![ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B331074.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331075.png)
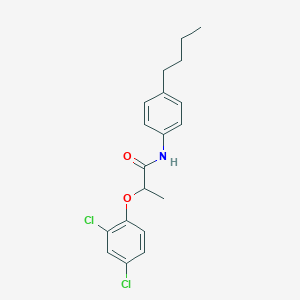
![2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B331082.png)
![Dipropan-2-yl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B331083.png)

![Dimethyl 2-[(phenoxyacetyl)amino]terephthalate](/img/structure/B331086.png)
